Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. This compound has garnered significant attention due to its potential neuroprotective and anti-neuroinflammatory properties . It is characterized by a benzyl group attached to a tetraazolo[1,5-a]pyrimidine core, which is further substituted with a hydroxy-methoxyphenyl group and a carboxylate group.
Preparation Methods
The synthesis of Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps. One common method includes the refluxing of a precursor compound in phosphorus oxychloride at 105°C for 3-4 hours . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding quinones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, its antimicrobial and antioxidant properties make it useful in various industrial applications .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines. This results in neuroprotection and anti-inflammatory effects, which are beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate include other triazole-pyrimidine hybrids and pyrimidine derivatives. These compounds share similar structural features but may differ in their substituents and functional groups. For example, 5-Methyl-7-hydroxy-1,3,4-triazindolizine and thiazolopyrimidine derivatives are structurally related but have different pharmacological properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct neuroprotective and anti-neuroinflammatory activities .
Properties
Molecular Formula |
C20H19N5O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19N5O4/c1-12-17(19(27)29-11-13-6-4-3-5-7-13)18(25-20(21-12)22-23-24-25)14-8-9-15(26)16(10-14)28-2/h3-10,18,26H,11H2,1-2H3,(H,21,22,24) |
InChI Key |
BASOZMOVDGNDQF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4 |
SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo(1,5-a)pyrimidine-6-carboxylate BHDPC compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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